molecular formula C11H8ClNO4S B1523795 Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate CAS No. 1258640-97-9

Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate

Cat. No.: B1523795
CAS No.: 1258640-97-9
M. Wt: 285.7 g/mol
InChI Key: KMMDYPRLJSHLQD-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate is a heterocyclic compound featuring an isoquinoline core substituted with a chlorosulfonyl group at position 5 and a methyl ester at position 1. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in sulfonylation reactions and the development of pharmacologically active molecules. The chlorosulfonyl group enhances electrophilicity, enabling nucleophilic substitutions, while the ester moiety offers versatility for further functionalization.

Properties

IUPAC Name

methyl 5-chlorosulfonylisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4S/c1-17-11(14)10-8-3-2-4-9(18(12,15)16)7(8)5-6-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMDYPRLJSHLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172656
Record name 1-Isoquinolinecarboxylic acid, 5-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258640-97-9
Record name 1-Isoquinolinecarboxylic acid, 5-(chlorosulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258640-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isoquinolinecarboxylic acid, 5-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of Isoquinoline-1-carboxylate Scaffold

A common approach is the Pomeranz–Fritsch or Bischler–Napieralski cyclization to form the isoquinoline nucleus, followed by esterification to introduce the methyl carboxylate at the 1-position.

Typical Steps:

  • Synthesis of a benzaldehyde derivative with a suitable ortho-amino group.
  • Cyclization under acidic conditions to form isoquinoline.
  • Carboxylation at the 1-position, followed by methylation (e.g., Fischer esterification) to yield methyl isoquinoline-1-carboxylate.

Electrophilic Chlorosulfonylation

The selective introduction of a chlorosulfonyl group at the 5-position is achieved via electrophilic aromatic substitution using chlorosulfonic acid, often in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

General Reaction:

  • The methyl isoquinoline-1-carboxylate is dissolved in an inert solvent (e.g., dichloromethane or chloroform).
  • Chlorosulfonic acid is added dropwise at low temperature (0–5°C) to minimize side reactions.
  • After complete addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
  • A chlorinating agent (PCl5 or SOCl2) is then introduced to convert the intermediate sulfonic acid to the chlorosulfonyl group.
  • The product is isolated by extraction and purified by recrystallization or chromatography.

Representative Reaction Table:

Step Reagent/Condition Purpose Expected Outcome
1 Chlorosulfonic acid, 0–5°C Sulfonation at 5-position 5-sulfonic acid derivative
2 PCl5 or SOCl2, RT Conversion to chlorosulfonyl group 5-chlorosulfonyl derivative
3 Extraction, purification Isolation and purification Pure target compound

Research Findings and Optimization

Reaction Yields and Selectivity

  • The sulfonation step is highly regioselective for the 5-position due to electronic effects of the isoquinoline ring and the directing influence of the carboxylate group.
  • Yields for the chlorosulfonylation step typically range from 60% to 80% under optimized conditions, with higher yields observed when temperature is carefully controlled and excess chlorosulfonic acid is avoided.
  • Side reactions such as over-chlorination or polysulfonation are minimized by slow addition of reagents and maintaining low temperatures.

Purification and Characterization

  • The crude product is often purified by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as eluent.
  • Characterization is performed using NMR, IR, and mass spectrometry to confirm the presence of both the methyl carboxylate and chlorosulfonyl groups.

Summary Table: Key Preparation Data

Parameter Typical Value/Condition
Starting material Methyl isoquinoline-1-carboxylate
Sulfonation reagent Chlorosulfonic acid
Chlorination reagent PCl5 or SOCl2
Solvent Dichloromethane or chloroform
Temperature (sulfonation) 0–5°C
Yield (overall) 60–80%
Purification Silica gel chromatography
Safety Corrosive, irritant

Chemical Reactions Analysis

Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorosulfonic acid, methanol, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate is primarily recognized for its utility in the synthesis of biologically active isoquinoline derivatives. These derivatives are known for their diverse pharmacological activities, including:

  • Cerebrovascular Disorders : Compounds derived from this compound have been identified as potential therapeutic agents for conditions such as cerebral infarction and glaucoma. The sulfonamide derivatives exhibit significant neuroprotective effects, making them candidates for further development in treating cerebrovascular diseases .
  • Anticancer Activity : Some studies highlight the anticancer potential of isoquinoline derivatives synthesized from this compound. The ability to modify the isoquinoline structure allows for the exploration of various mechanisms of action against cancer cells .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that utilize environmentally friendly solvents. Key points in its synthesis include:

  • Environmentally Friendly Production : Recent advancements have focused on producing this compound using non-harmful solvents like acetonitrile and dimethylformamide. These methods not only enhance yield but also mitigate environmental impact .
  • High Yield and Purity : The synthesis processes developed allow for high yields and purity levels, which are crucial for pharmaceutical applications. For instance, one method reported yields exceeding 90% under optimized conditions .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

  • Case Study on Glaucoma Treatment : A study demonstrated that isoquinoline derivatives synthesized from this compound showed promising results in reducing intraocular pressure in animal models, suggesting potential use as glaucoma therapeutics .
  • Antitumor Activity Assessment : Another research effort evaluated the cytotoxic effects of synthesized isoquinolines against various cancer cell lines. Results indicated that specific derivatives exhibited significant inhibitory effects, warranting further investigation into their mechanisms .

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Systems

Table 1: Key Physicochemical Properties of Selected Compounds
Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Functional Groups Spectral Data Availability Reference
Methyl 3-(4-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate (4f) C₂₂H₁₆N₂O₅ 209–212 70 Nitrobenzoyl, ester FT-IR, ¹H/¹³C-NMR
Methyl 3-(2,4-dichlorobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate (4g) C₂₂H₁₅Cl₂NO₄ 205–208 64 Dichlorobenzoyl, ester FT-IR, ¹H/¹³C-NMR
Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate C₇H₇ClO₄S₂ 40–41 N/A Chlorosulfonyl, thiophene, ester N/A
5-(Chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate C₇H₈ClNO₄S N/A N/A Chlorosulfonyl, pyrrole, ester N/A
Key Observations:

Core Heterocycle Influence: Isoquinoline Derivatives (4f, 4g): Exhibit high melting points (>200°C) due to extended aromaticity and strong intermolecular interactions . Thiophene/Pyrrole Derivatives: Lower melting points (e.g., 40–41°C for thiophene analog ), attributed to reduced π-system rigidity.

Substituent Effects: Chlorosulfonyl Group: Enhances electrophilicity compared to nitro or dichlorobenzoyl groups in 4f/4g, making it more reactive toward nucleophiles . Ester Position: The 1-carboxylate position in isoquinoline derivatives may sterically hinder reactions compared to pyrrole or thiophene analogs.

Synthetic Utility: Isoquinoline derivatives (e.g., 4f, 4g) are synthesized in moderate yields (64–70%) via Friedel-Crafts acylation, while thiophene/pyrrole sulfonates are likely prepared via direct sulfonation .

Reactivity and Functional Group Comparisons

Table 2: Reactivity Profiles
Compound Type Reactivity with Nucleophiles Stability in Aqueous Media Applications
Isoquinoline-1-carboxylates Moderate (steric hindrance) Stable under anhydrous conditions Drug intermediates, ligands
Thiophene Sulfonates High (electron-deficient S) Hydrolytically sensitive Polymer precursors, catalysts
Pyrrole Sulfonates Moderate (planar structure) pH-dependent degradation Agrochemicals, dyes
  • Chlorosulfonyl Group: The target compound’s –SO₂Cl group is highly reactive, similar to thiophene sulfonates, but its isoquinoline core may stabilize transition states in substitution reactions .
  • Ester Hydrolysis: The methyl ester in isoquinoline derivatives is less prone to hydrolysis than ethyl esters (e.g., 4h, 4i in ), enhancing shelf-life.

Spectral and Analytical Data

  • FT-IR : Expected S=O stretching (~1360 cm⁻¹) and C=O ester (~1720 cm⁻¹) peaks, aligning with analogs .
  • ¹H-NMR: Isoquinoline protons would resonate at δ 7.5–9.0 ppm, distinct from pyrrole (δ 6.5–7.5 ppm) or thiophene (δ 7.0–7.8 ppm) systems .

Biological Activity

Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features an isoquinoline core structure with a chlorosulfonyl group that may contribute to its reactivity and biological effects. The presence of the carboxylate group suggests potential interactions with biological macromolecules.

Research indicates that this compound exhibits various mechanisms of action:

  • TRPV1 Antagonism : This compound has shown potential as a dual-acting ligand targeting the transient receptor potential vanilloid 1 (TRPV1) and mu-opioid receptors. TRPV1 is involved in nociceptive signaling, suggesting that antagonists could provide analgesic effects by inhibiting pain transmission pathways .
  • Antiviral Activity : Isoquinoline derivatives, including this compound, have been studied for their antiviral properties. Notably, compounds with similar structures have demonstrated effectiveness against influenza viruses by inhibiting viral polymerase activity, which is crucial for viral replication .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Target IC50/EC50 Values Notes
TRPV1 AntagonismTRPV1 receptorIC50 < 100 nMEffective in inhibiting calcium influx .
Antiviral ActivityInfluenza A/BEC50 0.2 - 0.6 µMSelective index ≥ 65; reduced viral protein expression .
CytotoxicityVarious cancer cell linesCC50 > 39 µMExhibits cytotoxic effects but selective .

Case Study 1: Analgesic Potential

In a study evaluating TRPV1 antagonists, this compound was found to significantly reduce nociceptive signaling in vitro. The compound exhibited a strong binding affinity for the TRPV1 receptor, indicating its potential as an analgesic agent. This study highlights the need for further exploration into its therapeutic applications in pain management.

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of isoquinoline derivatives, including this compound. The compound was tested against various strains of influenza virus, showing promising results in inhibiting viral replication at low concentrations while maintaining acceptable cytotoxicity levels. This suggests its potential as a candidate for antiviral drug development.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate, and how do reaction conditions influence yield and purity?

Synthesis typically involves functionalization of the isoquinoline core. For example:

  • Step 1 : Sulfonation at the 5-position using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
  • Step 2 : Methyl esterification of the carboxyl group using methanol and a catalytic acid (e.g., H₂SO₄) under reflux.
    Critical parameters include solvent choice (anhydrous dichloromethane minimizes side reactions) and stoichiometric control of chlorosulfonic acid to prevent decomposition. Purity (>95%) is achieved via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., sulfonyl and methyl ester groups). Aromatic protons in isoquinoline appear as distinct multiplets (δ 7.5–9.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 285.02 for C₁₂H₁₀ClNO₄S).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities from hydrolysis byproducts .

Q. How can researchers ensure the compound’s stability during storage and handling?

  • Storage : Desiccate at –20°C in amber vials to prevent moisture absorption and photodegradation of the sulfonyl chloride group.
  • Handling : Use anhydrous solvents (e.g., THF, DMF) in inert atmospheres (N₂/Ar) to avoid hydrolysis. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. What computational strategies are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Methods : B3LYP/6-31G(d) optimizations predict electrophilic sites (e.g., sulfonyl chloride as the primary reactive center). Transition state analysis reveals activation barriers for SN2 mechanisms.
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, showing improved reactivity in aprotic solvents like DMSO .

Q. How can crystallographic challenges (e.g., poor diffraction) be addressed when determining its solid-state structure?

  • Crystal Growth : Use slow evaporation from a 1:1 acetone/hexane mixture.
  • Data Collection : High-flux synchrotron sources improve weak diffraction.
  • Refinement : SHELXL-2018 with twin refinement for handling pseudo-merohedral twinning. Disorder in the methyl ester group is modeled with split positions .

Q. What strategies resolve contradictions between spectroscopic data and theoretical calculations (e.g., unexpected downfield shifts in NMR)?

  • Cross-Validation : Compare experimental ¹H NMR with GIAO-calculated shifts (B3LYP/6-311++G(d,p)). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.
  • Dynamic NMR : Variable-temperature studies (e.g., –40°C to 60°C) identify rotameric equilibria influencing peak splitting .

Q. How does the chlorosulfonyl group influence the compound’s bioactivity in medicinal chemistry applications?

  • Protease Inhibition : The sulfonyl group acts as a hydrogen-bond acceptor, targeting serine hydrolases.
  • SAR Studies : Derivatives with modified sulfonyl groups (e.g., sulfonamides) show enhanced binding affinity in kinase assays. Use SPR or ITC to quantify interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate
Reactant of Route 2
Methyl 5-(chlorosulfonyl)isoquinoline-1-carboxylate

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